molecular formula C13H12N2O2 B100848 Ethyl 2-cyano-1(2H)-quinolinecarboxylate CAS No. 17954-23-3

Ethyl 2-cyano-1(2H)-quinolinecarboxylate

Cat. No. B100848
CAS RN: 17954-23-3
M. Wt: 228.25 g/mol
InChI Key: QFAHEDSFVHOFGW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.

Biochemical And Physiological Effects

Ethyl 2-cyano-1(2H)-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.

Advantages And Limitations For Lab Experiments

One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate could be further investigated, to better understand its role in cellular processes.

Synthesis Methods

Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. Ethyl 2-cyano-1(2H)-quinolinecarboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.

properties

CAS RN

17954-23-3

Product Name

Ethyl 2-cyano-1(2H)-quinolinecarboxylate

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3

InChI Key

QFAHEDSFVHOFGW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

Canonical SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

Other CAS RN

17954-23-3

Origin of Product

United States

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